molecular formula C20H17NO4 B12503035 8-[(4-ethylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one

8-[(4-ethylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one

Cat. No.: B12503035
M. Wt: 335.4 g/mol
InChI Key: RABUNAGOZHHWKT-UHFFFAOYSA-N
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Description

8-(4-ethylbenzoyl)-2H,3H,6H-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 8-(4-ethylbenzoyl)-2H,3H,6H-[1,4]dioxino[2,3-g]quinolin-9-one involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

8-(4-ethylbenzoyl)-2H,3H,6H-[1,4]dioxino[2,3-g]quinolin-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.

Scientific Research Applications

8-(4-ethylbenzoyl)-2H,3H,6H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It has applications in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 8-(4-ethylbenzoyl)-2H,3H,6H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

8-(4-ethylbenzoyl)-2H,3H,6H-[1,4]dioxino[2,3-g]quinolin-9-one can be compared with other similar compounds, such as:

    8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one: This compound has a similar structure but with a methyl group instead of an ethyl group on the benzoyl moiety.

    6-benzyl-8-(4-ethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one: This compound features a benzyl group in addition to the ethylbenzoyl group, which may confer different chemical and biological properties.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

8-(4-ethylbenzoyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-9-one

InChI

InChI=1S/C20H17NO4/c1-2-12-3-5-13(6-4-12)19(22)15-11-21-16-10-18-17(24-7-8-25-18)9-14(16)20(15)23/h3-6,9-11H,2,7-8H2,1H3,(H,21,23)

InChI Key

RABUNAGOZHHWKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CNC3=CC4=C(C=C3C2=O)OCCO4

Origin of Product

United States

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